

# Introduction: A Versatile Tri-halogenated Pyridine Scaffold

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromo-2-fluoro-3-iodopyridine**

Cat. No.: **B1372459**

[Get Quote](#)

In the landscape of modern medicinal chemistry and materials science, polysubstituted heterocyclic compounds are indispensable building blocks. Among these, pyridines bearing multiple, distinct halogen atoms offer a powerful platform for constructing complex molecular architectures. **4-Bromo-2-fluoro-3-iodopyridine** is a prime example of such a scaffold, providing three distinct reactive centers that can be selectively functionalized. The presence of bromine, fluorine, and iodine on the same pyridine ring allows for a programmed, regioselective approach to synthesis, making it a valuable intermediate for researchers in drug discovery and advanced materials development.<sup>[1]</sup> This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and strategic applications in organic synthesis.

## Compound Identification and Properties

Correctly identifying a chemical reagent is the first step in any successful research endeavor. **4-Bromo-2-fluoro-3-iodopyridine** is cataloged under a unique CAS number, ensuring unambiguous identification across suppliers and literature.

Table 1: Core Compound Identifiers

Identifier	Value
CAS Number	<a href="#">917969-51-8[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrFIN[1]
Molecular Weight	301.88 g/mol <a href="#">[1]</a>
IUPAC Name	4-bromo-2-fluoro-3-iodopyridine <a href="#">[1]</a>
SMILES	C1=CN=C(C(=C1Br)I)F <a href="#">[1]</a>

| InChI Key | QNCJOPUYVGQTNE-UHFFFAOYSA-N[\[1\]](#) |

The physicochemical properties of a compound are critical for planning experiments, particularly for determining appropriate solvents and reaction temperatures. While comprehensive data for this specific molecule is not extensively published, key properties can be inferred from related structures and supplier information.

Table 2: Physicochemical Properties

Property	Value	Source / Note
Physical Form	<b>Solid / Crystalline Solid</b>	Typical for similar halogenated pyridines <a href="#">[2]</a>
Purity	Typically >97%	Based on commercial supplier data

| Storage | Store in a cool, dark place under an inert atmosphere; freezer storage (-20°C) recommended | Standard for reactive halogenated heterocycles[\[2\]](#) |

## Commercial Availability and Sourcing

**4-Bromo-2-fluoro-3-iodopyridine** is available from several specialized chemical suppliers, indicating its utility in contemporary research. Its availability facilitates its use in both small-scale discovery and larger-scale synthetic campaigns.

The cost and lead time for **4-Bromo-2-fluoro-3-iodopyridine** can be influenced by the complexity of its synthesis. Multi-step syntheses involving expensive reagents, such as organolithium compounds and specialized halogenating agents, contribute to its market price. [1] Researchers can typically procure this compound in quantities ranging from milligrams to several grams.

Table 3: Representative Commercial Supplier Information

Supplier	Catalog Number	Purity	Available Quantities
Smolecule   S809915   >97%   Gram scale			

| Smolecule | S809915 | >97% | Gram scale |

Note: This table is for illustrative purposes. Availability and catalog numbers should be verified directly with suppliers.

## The Strategic Core: Regioselective Synthetic Utility

The true value of **4-Bromo-2-fluoro-3-iodopyridine** lies in the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds towards oxidative addition with a Pd(0) catalyst generally follows the trend C-I > C-Br > C-Cl >> C-F.[3] This predictable reactivity is the cornerstone of its synthetic utility.

This enables chemists to selectively react at the C-I bond under mild conditions, leaving the C-Br and C-F bonds untouched for subsequent transformations. This regioselectivity is crucial for minimizing the formation of undesirable side products and simplifying purification, thereby accelerating the drug discovery process.[3][4]

Caption: Hierarchical reactivity workflow of **4-Bromo-2-fluoro-3-iodopyridine**.

## Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

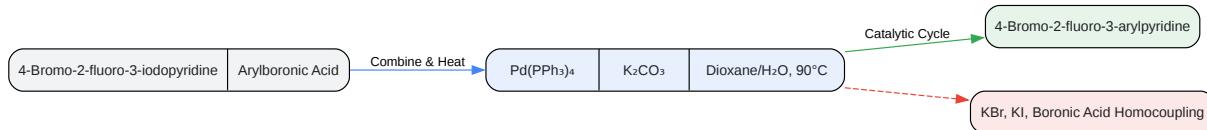
The following protocol details a representative Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, selectively functionalizing the C-I bond.

Objective: To synthesize a 4-bromo-2-fluoro-3-arylpyridine derivative via selective cross-coupling at the C-3 position.

Methodology:

- Reactor Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add **4-Bromo-2-fluoro-3-iodopyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate ( $K_2CO_3$ , 2.0 eq).
  - Scientist's Rationale: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess of boronic acid drives the reaction to completion.  $K_2CO_3$  is a common, effective base for activating the boronic acid.
- Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 v/v).
  - Scientist's Rationale: The aqueous/organic mixture is essential for dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Degassing removes dissolved oxygen which can poison the catalyst.
- Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [ $Pd(PPh_3)_4$ ] (0.05 eq).
  - Scientist's Rationale:  $Pd(PPh_3)_4$  is a robust and common Pd(0) catalyst for Suzuki couplings. A 5 mol% loading is typically sufficient for efficient catalysis without being prohibitively expensive.
- Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours.
  - Scientist's Rationale: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
- Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

- Scientist's Rationale: Monitoring confirms the consumption of starting material. The aqueous workup removes the inorganic base and salts, beginning the purification process.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.<sup>[5]</sup>
- Scientist's Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and catalyst residues.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **4-Bromo-2-fluoro-3-iodopyridine** is not widely available, data from structurally similar halogenated pyridines should inform handling procedures. These compounds are generally classified as harmful and irritants.

- Hazard Classifications (Anticipated): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.<sup>[6][7][8]</sup>
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.<sup>[9][10]</sup>
- Handling Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.<sup>[9]</sup>

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[2]

## Conclusion

**4-Bromo-2-fluoro-3-iodopyridine** stands out as a highly strategic and commercially available building block for advanced organic synthesis. Its key advantage lies in the predictable, hierarchical reactivity of its three distinct halogen atoms, which enables chemists to perform regioselective functionalization with a high degree of control. This utility is particularly valuable in the multi-step synthesis of complex molecules for the pharmaceutical and materials science industries.[1] The reliable commercial supply of this versatile intermediate ensures that researchers can continue to leverage its unique properties to accelerate innovation and discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 4-Bromo-2-fluoro-3-iodopyridine | 917969-51-8 [smolecule.com]
- 2. 4-Bromo-3-iodopyridine | 89167-20-4 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-溴-2-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Bromo-4-iodopyridine | 89167-19-1 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]

- To cite this document: BenchChem. [Introduction: A Versatile Tri-halogenated Pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1372459#commercial-availability-of-4-bromo-2-fluoro-3-iodopyridine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)